molecular formula C22H20O5 B4987937 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Número de catálogo: B4987937
Peso molecular: 364.4 g/mol
Clave InChI: JSSIMPMOLSRUTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the benzo[c]chromen-6-one family, characterized by a coumarin-like scaffold with a saturated cyclohexene ring (7,8,9,10-tetrahydro substitution) and a 2-(4-methoxyphenyl)-2-oxoethoxy substituent at the 3-position. Its structure combines lipophilic aromaticity (from the methoxyphenyl group) with polar oxoethoxy functionality, enabling diverse applications in fluorescence sensing and enzyme inhibition .

Propiedades

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-25-15-8-6-14(7-9-15)20(23)13-26-16-10-11-18-17-4-2-3-5-19(17)22(24)27-21(18)12-16/h6-12H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSIMPMOLSRUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves several steps. One common synthetic route includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the intermediate 4-methoxyphenylacetyl chloride. This intermediate then undergoes a condensation reaction with 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in the presence of a base to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

3-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound’s potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are subjects of ongoing research.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mecanismo De Acción

The mechanism of action of 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also modulate oxidative stress pathways, contributing to its antioxidant effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Weight Key Properties
Target Compound 3-[2-(4-methoxyphenyl)-2-oxoethoxy] 380.41 g/mol Lipophilic, potential dual functionality (fluorescence + enzyme inhibition)
THU-OH 3-hydroxy 216.22 g/mol Iron(III)-selective fluorescence "turn-off" sensor; moderate PDE2 inhibition
URO-B (Urolithin B) 3-hydroxy, unsaturated chromen ring 214.18 g/mol Higher fluorescence quenching efficiency than THU-OH; weaker PDE2 inhibition
3-[2-(4-Biphenylyl)-2-oxoethoxy] derivative 3-[2-(4-biphenylyl)-2-oxoethoxy] 424.50 g/mol Enhanced aromaticity; unstudied biological activity
3-((5-Chloropentyl)oxy) derivative 3-((5-chloropentyl)oxy) 350.83 g/mol Improved lipophilicity; cholinesterase inhibition potential

Key Observations :

  • Saturation of the chromen ring (as in THU-OH and the target compound) reduces planarity, which may decrease fluorescence quantum yield but improve membrane permeability .

Fluorescence Sensing Properties

Comparative fluorescence data for Iron(III) sensing:

Compound Binding Affinity (Kd, μM) Selectivity (vs. Fe²⁺, Cu²⁺, Zn²⁺) Quenching Efficiency (%) Cellular Penetration
THU-OH 12.3 ± 1.5 >100-fold selectivity for Fe³⁺ 78% (SK-N-AS cells) High (lipophilic)
URO-B 8.9 ± 0.9 >50-fold selectivity for Fe³⁺ 92% (DBTRG-05MG cells) Moderate
Target Compound* N/A Predicted high selectivity N/A Likely high

*No direct data exists for the target compound, but its methoxyphenyl group may enhance Fe³⁺ binding via π-cation interactions, similar to URO-B’s aromatic system .

PDE2 Inhibitory Activity

Derivatives of THU-OH and related scaffolds show varying PDE2 inhibition:

Compound PDE2 IC₅₀ (μM) Substituent Type Key Structural Feature
THU-OH 93.24 3-hydroxy Saturated chromen ring
2e 33.95 3-(pentyloxy) Alkyl chain (C5)
4c 34.35 3-(heterocyclic substituent) Pyran-derived moiety
Target Compound* N/A 3-(methoxyphenyl-oxoethoxy) Bulky aromatic substituent

*The target compound’s substituent may hinder binding to PDE2’s catalytic pocket, as optimal activity requires smaller alkyl chains (e.g., C5 in 2e) .

Cytotoxicity and Cellular Compatibility

Compound Cell Line Tested Viability at 50 μM (%) Fluorescence Stability
THU-OH SK-N-AS (neuroblastoma) 94.2 ± 3.1 Rapid quenching
URO-B DBTRG-05MG (glioblastoma) 88.7 ± 2.8 Sustained signal
Target Compound* N/A Predicted >85% Likely stable

*The methoxyphenyl group may reduce cytotoxicity compared to hydroxylated analogs due to lower redox activity .

Actividad Biológica

The compound 3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , often referred to as a benzochromene derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22O7C_{26}H_{22}O_{7}, and it features a complex structure that includes a benzochromene core with methoxy and oxoethoxy substituents. This structural configuration is hypothesized to influence its biological activity significantly.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . For instance, research indicates that derivatives of benzochromenes can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Huh7 (HCC)48.22Suppression of integrin α7 and activation of p53
PLC/PRF/5 (HCC)38.15Inhibition of EMT markers (Slug, MMP-9)
Various Tumor LinesVariesInduction of apoptosis through ROS generation

Anti-Metastatic Effects

The compound has also demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) models. In vitro assays showed that treatment with non-cytotoxic concentrations significantly reduced cell motility and migration. The suppression of epithelial-mesenchymal transition (EMT) markers such as vimentin and Slug was particularly noteworthy.

Figure 1: Effect of Treatment on Cell Migration
Effect of Treatment on Cell Migration (hypothetical)

Mechanisms Underlying Biological Activity

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Integrin Expression : Integrin α7 levels were downregulated upon treatment, which correlated with decreased cell invasion capabilities.
  • Regulation of E-cadherin : Increased E-cadherin expression was observed, suggesting a reversion from a mesenchymal to an epithelial phenotype.
  • p53 Modulation : The compound was shown to decrease p53 protein levels, impacting downstream signaling pathways involved in cell survival and proliferation.

Case Studies

A notable study published in PMC reported that the compound effectively reduced the viability of Huh7 cells when treated with concentrations above 5 µM over 24 and 48 hours. The IC50 values were determined to be 48.22 µM at 24 hours and 38.15 µM at 48 hours, indicating a dose-dependent response.

Q & A

Q. Table 1: Synthetic Routes Comparison

MethodYield (%)Key Reagents/ConditionsReference
Cyclocondensation65–751,3-bis(silyloxy)-1,3-butadiene, 80°C
Nucleophilic Substitution50–60K₂CO₃, DMF, 4-methoxyphenacyl bromide

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Characterization involves:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, chromenone carbonyl at δ 170–175 ppm) .
    • HRMS : Verify molecular ion ([M+H]⁺ calculated for C₂₄H₂₂O₆: 406.1416) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the tetrahydro ring conformation .

Advanced: How can reaction yields be optimized during the synthesis of the tetrahydrobenzochromenone core?

Answer:
Optimization strategies include:

  • Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps .
  • Temperature Control : Maintaining 80–100°C minimizes side reactions during core formation .

Advanced: How should researchers address contradictory reports on this compound’s anticancer activity?

Answer:
Discrepancies may arise from:

  • Assay Conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24h vs. 48h) .
  • Structural Analogues : Subtle modifications (e.g., chloro vs. methoxy substituents) alter bioactivity .
    Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and conduct structure-activity relationship (SAR) studies .

Basic: Which functional groups are critical for modulating the compound’s reactivity?

Answer:
Key groups include:

  • Chromenone Carbonyl : Participates in hydrogen bonding with biological targets (e.g., kinases) .
  • Methoxy Group : Enhances lipophilicity, improving membrane permeability .
  • Tetrahydro Ring : Reduces planarity, potentially minimizing intercalation-related toxicity .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer cells?

Answer:

  • Target Identification :
    • Kinase Profiling : Use broad-spectrum kinase inhibitors to identify targets (e.g., EGFR, PI3K) .
    • siRNA Screening : Knockdown candidate genes to assess phenotypic changes .
  • Pathway Analysis : RNA-seq or proteomics to map apoptosis/autophagy pathways .

Basic: What spectroscopic techniques confirm the compound’s stereochemistry?

Answer:

  • NOESY NMR : Correlates spatial proximity of protons (e.g., tetrahydro ring protons) .
  • CD Spectroscopy : Detects chiral centers in the chromenone core .

Advanced: How can structural modifications improve its pharmacokinetic profile?

Answer:

  • Bioisosteric Replacement : Swap methoxy with trifluoromethyl to enhance metabolic stability .
  • Prodrug Design : Esterify the chromenone carbonyl to improve oral bioavailability .

Basic: What in vitro assays are used to evaluate its anti-inflammatory potential?

Answer:

  • COX-2 Inhibition : ELISA-based measurement of prostaglandin E₂ .
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in LPS-stimulated macrophages .

Advanced: How can computational modeling predict its interaction with biological targets?

Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to COX-2 or EGFR .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.